6-Methoxy-7-(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyloxy)-2H-1-benzopyran-2-one
CAS No.:
Cat. No.: VC13807012
Molecular Formula: C21H26O13
Molecular Weight: 486.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26O13 |
|---|---|
| Molecular Weight | 486.4 g/mol |
| IUPAC Name | 6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one |
| Standard InChI | InChI=1S/C21H26O13/c1-29-11-4-8-2-3-14(23)32-10(8)5-12(11)33-21-19(28)17(26)16(25)13(34-21)7-31-20-18(27)15(24)9(22)6-30-20/h2-5,9,13,15-22,24-28H,6-7H2,1H3 |
| Standard InChI Key | AHBJPGDMGKOLJC-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O |
| Canonical SMILES | COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound has the molecular formula C₂₁H₂₆O₁₃ and a molecular weight of 486.4 g/mol . Its IUPAC name, 6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one, reflects its coumarin backbone and glycosidic substituents . The structure comprises:
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A benzopyran-2-one core with a methoxy (-OCH₃) group at position 6.
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A beta-D-glucopyranosyl unit linked via an ether bond at position 7.
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A beta-D-xylopyranosyl residue attached to the glucose moiety at the 6'-O position .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| SMILES | COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O | |
| InChI Key | AHBJPGDMGKOLJC-UHFFFAOYSA-N | |
| Topological Polar Surface | 194.0 Ų | |
| XLogP | -2.40 |
Spectroscopic Properties
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UV-Vis: Absorbs at λmax ~300–330 nm (characteristic of coumarin π→π* transitions).
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MS: ESI-MS shows a molecular ion peak at m/z 486.1373 [M+H]⁺ .
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NMR: ¹H NMR signals include δ 6.2–7.8 ppm (aromatic protons), δ 3.0–5.5 ppm (sugar protons), and δ 3.8 ppm (methoxy group) .
Natural Occurrence and Biosynthesis
Plant Sources
The compound is isolated from:
Biosynthetic Pathway
Coumarin glycosides are synthesized via:
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Phenylpropanoid Pathway: Formation of the coumarin scaffold from cinnamic acid.
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Glycosylation: Attachment of the disaccharide moiety by UDP-dependent glycosyltransferases.
Synthesis and Modifications
Challenges:
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Steric hindrance at position 7 complicates glycosylation.
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Protecting group strategies are required for hydroxylated coumarins .
Biological Activities and Mechanisms
Antioxidant Effects
The compound scavenges reactive oxygen species (ROS) via:
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Electron Donation: Phenolic hydroxyl groups in the xylose and glucose units.
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Metal Chelation: Binding to Fe²⁺/Cu²⁺, inhibiting Fenton reactions .
Anti-Inflammatory Action
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Inhibits COX-2 and NF-κB pathways, reducing prostaglandin E₂ (PGE₂) synthesis.
Pharmacokinetics and ADMET Profile
Absorption and Distribution
| Parameter | Value | Implication |
|---|---|---|
| Human Intestinal Absorption | 50% probability | Moderate oral bioavailability |
| BBB Permeability | 0.726 log BB | Limited CNS penetration |
| VDss | 0 log L/kg | Predominantly plasma-bound |
Metabolism and Excretion
Toxicity
Comparative Analysis with Analogues
| Compound | Structure Difference | Bioactivity |
|---|---|---|
| Esculin | Glucose at position 6 | Lower antioxidant potency |
| Daphnin | Rhamnose instead of xylose | Reduced anti-inflammatory effect |
Research Applications and Future Directions
Therapeutic Prospects
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Neuroprotection: Potential in Alzheimer’s disease via ROS scavenging .
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Anticancer Adjuvant: Enhances chemotherapy efficacy by reducing oxidative stress.
Challenges
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